molecular formula C13H9BrO3 B13682583 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid

3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid

Cat. No.: B13682583
M. Wt: 293.11 g/mol
InChI Key: NIONAAFRBHFYLE-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the naphthalene ring and a ketone group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid typically involves the bromination of 1-naphthyl ketones followed by a series of condensation reactions. One common method includes the use of silica-sulfuric acid as a catalyst under solvent-free conditions. The reaction mixture, consisting of 4-bromo-1-naphthyl ketones and substituted benzaldehydes, is heated in an oven at 80°C for 2-3.5 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(4-Bromo-1-naphthyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted naphthyl ketones.

Scientific Research Applications

3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    4-Bromo-1-naphthylacetic Acid: Shares the bromine-substituted naphthalene ring but differs in the acetic acid chain.

    1-(4-Bromo-1-naphthyl)-2-oxohexahydropyrimidine: Contains a similar naphthalene structure but with a pyrimidine ring.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

3-(4-bromonaphthalen-1-yl)-2-oxopropanoic acid

InChI

InChI=1S/C13H9BrO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17)

InChI Key

NIONAAFRBHFYLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)C(=O)O

Origin of Product

United States

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